2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
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Overview
Description
The compound “2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate” is a complex organic molecule. It contains a carbamate group (N-CO-O), a sulfonyl group (S=O), and multiple aromatic rings (benzene rings) which are substituted with chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings, a piperidine ring, a sulfonyl group, and a carbamate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing chlorine atoms and the sulfonyl group. The carbamate group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups like sulfonyl and carbamate would likely make it relatively stable .Scientific Research Applications
Alzheimer's Disease Research
Research has explored the use of 2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate derivatives in the treatment of Alzheimer's disease. A study synthesized various N-substituted derivatives of this compound, focusing on their potential as new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease progression (Rehman et al., 2018).
Piperidine Synthesis
A study in 2012 highlighted the use of derivatives of this compound in the stereoselective synthesis of piperidine, an important compound in medicinal chemistry. The research focused on oxidative carbon–hydrogen bond functionalizations of enamides to form piperidine structures (Brizgys et al., 2012).
Antibacterial Potentials
A study conducted in 2017 synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, derived from ethyl piperidin-4-carboxylate, a close relative of the compound . These derivatives were evaluated for their antibacterial potentials, demonstrating moderate inhibitory activity against various bacterial strains (Iqbal et al., 2017).
Type II Diabetes Research
Another study synthesized S-substituted derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H-1,2,4-triazol3-thiol, a related compound, evaluating their biological potential. These derivatives were found to be potent inhibitors of α-glucosidase enzyme, suggesting potential applications in the treatment of type II diabetes (Aziz ur-Rehman et al., 2018).
Anticancer Activity
Research in 2015 involved the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, a class of compounds including the this compound. The study evaluated their in vitro anticancer activity, showing promising results against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Antimicrobial Applications in Agriculture
A study conducted in 2009 synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. This research indicates the potential use of such compounds in agricultural applications (Vinaya et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,4-dichlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl3N2O4S/c20-14-3-5-17(6-4-14)29(26,27)24-9-7-16(8-10-24)23-19(25)28-12-13-1-2-15(21)11-18(13)22/h1-6,11,16H,7-10,12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGDHMMKVGLMIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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